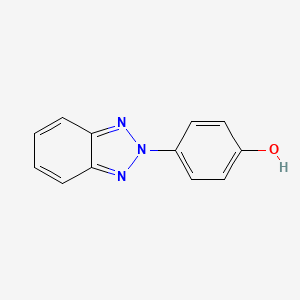

4-(Benzotriazol-2-yl)phenol

描述

Structure

3D Structure

属性

分子式 |

C12H9N3O |

|---|---|

分子量 |

211.22 g/mol |

IUPAC 名称 |

4-(benzotriazol-2-yl)phenol |

InChI |

InChI=1S/C12H9N3O/c16-10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)14-15/h1-8,16H |

InChI 键 |

GOISGGIEHSMSFC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)O |

产品来源 |

United States |

Synthetic Methodologies for 4 Benzotriazol 2 Yl Phenol and Its Analogues

Classical Synthetic Routes to 4-(Benzotriazol-2-yl)phenol

The traditional synthesis of 4-(Benzotriazol-2-yl)phenols typically involves a two-step process: the coupling of a diazonium salt with a phenol (B47542) to form an azo compound, followed by reductive cyclization to yield the final benzotriazole (B28993) derivative. ncat.educore.ac.uk

The initial step in the classical synthesis is the diazotization of an o-nitroaniline derivative. For instance, 2-nitroaniline (B44862) can be treated with sodium nitrite (B80452) in an acidic medium, such as concentrated sulfuric or hydrochloric acid, at low temperatures (0–5°C) to form the corresponding diazonium salt. atamankimya.com This highly reactive intermediate is then coupled with a phenol. The specific phenol used determines the substitution pattern on the final product. For the synthesis of the parent compound, this compound, the diazonium salt is reacted with phenol.

The coupling reaction is sensitive to pH and is typically carried out in a polar aprotic solvent like dimethylformamide. The resulting azo intermediate, for example, 2-[(2-nitrophenyl)azo]phenol, is then isolated before the subsequent reduction and cyclization step. core.ac.uk

A common precursor for many commercially important analogues is 2-nitroaniline. For instance, the synthesis of 2-(2H-benzotriazol-2-yl)-4-methylphenol starts with the diazotization of 2-nitroaniline and subsequent coupling with p-cresol (B1678582). core.ac.uk Similarly, to produce analogues with different substituents, appropriately substituted phenols are used. For example, 2,4-di-tert-butylphenol (B135424) is used to create 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol. rsc.org

The synthesis of the benzotriazole core itself can begin with the reaction of o-phenylenediamine (B120857) with sodium nitrite in an acidic medium, leading to a diazonium salt intermediate that cyclizes to form benzotriazole. atamankimya.combrsmeas.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, pH, solvent, and the choice of reducing agent in the cyclization step.

For the coupling reaction, maintaining a specific pH range, often between 8 and 9, is critical for achieving good yields. The temperature for the coupling reaction is typically kept low, ranging from -30°C to 75°C, with a more specific range of -10°C to 35°C often being optimal. google.com

The reductive cyclization of the azo intermediate to the benzotriazole can be achieved using various reducing agents. Common choices include zinc powder in acidic media, glucose in alkaline solutions, or hydrazine (B178648) hydrate. core.ac.uk The choice of reducing agent can significantly impact the reaction's efficiency and the purity of the final product. For example, the reduction can be carried out with glucose or zinc powder in an acidic medium to form the benzotriazole ring. Some methods employ a catalytic amount of a palladium catalyst for the cyclization. ijariie.com

One-pot processes have been developed to improve efficiency by avoiding the isolation of the intermediate azo compound. google.com These methods often involve careful control of reaction conditions to ensure both the coupling and cyclization reactions proceed smoothly in the same reaction vessel.

| Parameter | Conditions | Yield |

|---|---|---|

| Diazotization Temperature | 0–5°C | 85–90% |

| Coupling pH | 8–9 (controlled by NaHCO₃) | 78% |

| Reduction Agent | Zn powder in HCl | 82% |

Modern and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more sustainable and efficient methods for synthesizing this compound and its derivatives, addressing some of the drawbacks of classical routes, such as the use of hazardous intermediates like diazonium salts. ncat.edu

Metal-catalyzed reactions have emerged as a powerful tool for the synthesis of benzotriazoles. Transition-metal-catalyzed coupling reactions, including cyclization, borylation, alkenylation, alkylation, and carbonylation, have been developed for the functionalization of benzotriazoles. thieme-connect.com For instance, rhodium complexes have been used to catalyze the coupling of benzotriazoles with allenes, showing high selectivity for N2-substitution. nih.gov Palladium complexes derived from benzotriazole derivatives have also been synthesized and utilized as catalysts. redalyc.org Titanium alkoxide complexes with benzotriazole phenoxide ligands have shown to be effective catalysts for ring-opening polymerization. acs.orgnih.gov Zirconium complexes with benzotriazole phenolate (B1203915) ligands have also been explored for polymerization catalysis. rsc.org

Organocatalysis offers a metal-free alternative for the synthesis of benzotriazoles. nih.gov Amine-catalyzed multicomponent reactions have been used for the one-pot synthesis of functionalized benzotriazoles through a [3+2]-cycloaddition and oxidative aromatization sequence. nih.gov Diphenylprolinol and its derivatives have been employed as organocatalysts in the enantioselective conjugate addition of N-heterocycles like benzotriazole to enones. scienceopen.comresearchgate.net

Green chemistry principles are increasingly being applied to the synthesis of 4-(Benzotriazol-2-yl)phenols to minimize environmental impact. This includes the use of environmentally friendly solvents, catalysts, and energy-efficient processes. atamankimya.com

One approach involves the development of one-pot, multiphase processes that are more efficient and generate less waste. google.com The use of metal-free catalytic systems, such as organocatalysis, aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. nih.govresearchgate.net Research into solid-phase synthesis using polymer-supported benzotriazoles as catalysts also represents a step towards greener processes, as the catalyst can be easily recovered and reused. ntu.edu.tw

Flow chemistry offers a safer and more scalable alternative to traditional batch processing for the synthesis of benzotriazoles. researchgate.net The use of microreactors in continuous flow synthesis can overcome challenges associated with hazardous and unstable intermediates, such as diazonium salts. ncat.edu

A metal-free synthesis of benzotriazoles in a flow system has been reported, utilizing the [3+2] cycloaddition of azides and in situ generated arynes. researchgate.net This method allows for rapid reaction times (within minutes) and minimizes the thermal strain on hazardous azides and the accumulation of reactive intermediates, thereby improving the safety profile of the process. The scalability of this flow reaction has also been demonstrated. researchgate.net

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Synthesis | Diazotization, azo coupling, reductive cyclization core.ac.uk | Well-established, versatile for various analogues | Use of hazardous diazonium salts, multi-step process ncat.edu |

| Metal-Catalyzed Synthesis | Use of transition metals like Rh, Pd, Ti thieme-connect.comnih.govacs.org | High efficiency and selectivity | Potential metal contamination, cost of catalysts |

| Organocatalysis | Metal-free catalysis using small organic molecules nih.govscienceopen.com | Environmentally friendly, avoids heavy metals | May require higher catalyst loading, enantioselectivity can be a challenge |

| Flow Chemistry | Continuous processing in microreactors ncat.eduresearchgate.net | Enhanced safety, scalability, precise control of reaction parameters | Requires specialized equipment, initial setup costs |

Scale-Up and Industrial Synthesis Considerations for this compound

The industrial production of 4-(2H-benzotriazol-2-yl)phenol, a key intermediate for various UV absorbers, follows a well-established two-stage process. This process involves the initial formation of an azo intermediate, followed by a reductive cyclization. Careful control of reaction parameters is crucial for achieving high yields and purity on a large scale.

The primary synthetic route begins with the diazotization of 2-nitroaniline. This is typically achieved using sodium nitrite in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures (0–5°C) to form the unstable diazonium salt. mdpi.com This salt is immediately used in the subsequent coupling reaction with phenol. To optimize the yield and quality of the resulting azo compound, 4-((2-nitrophenyl)diazenyl)phenol, controlling the pH and temperature is critical. The reaction is often carried out in an aqueous medium where the phenol may be dispersed with the help of specific agents to facilitate the reaction. google.com

The second stage is the reductive cyclization of the 4-((2-nitrophenyl)diazenyl)phenol intermediate to yield the final this compound. A variety of reducing agents have been developed for this transformation, each with considerations for industrial application. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas under pressure with a catalyst such as palladium on carbon (Pd/C) or platinum sulfide. google.com

Chemical Reduction: Employing agents like zinc powder in an alkaline solution (e.g., aqueous sodium hydroxide (B78521) and methanol), hydrazine hydrate, or formamidinesulfinic acid. nih.gov

For industrial-scale manufacturing, a two-step reduction process is sometimes favored. The azo intermediate is first partially reduced to the corresponding hydrazo compound using a limited amount of hydrazine hydrate. This intermediate is then fully reduced and cyclized to the benzotriazole product using zinc powder in an alkaline methanolic solution. core.ac.uk This staged approach can offer better control over the reaction and improve the final product's purity.

Post-synthesis, purification is essential to meet industrial quality standards. The crude product is typically isolated and purified through recrystallization from suitable solvents, such as alcohols or toluene/xylene mixtures, to yield a high-purity crystalline solid. mdpi.comgoogle.com

Table 1: Key Parameters in Industrial Synthesis of this compound

| Process Step | Key Reagents & Conditions | Purpose |

|---|---|---|

| Diazotization | 2-Nitroaniline, NaNO₂, H₂SO₄/HCl, 0–5°C | Formation of 2-nitrophenyl diazonium salt |

| Azo Coupling | Phenol, Controlled pH and temperature | Synthesis of 4-((2-nitrophenyl)diazenyl)phenol |

| Reductive Cyclization | Zinc powder/NaOH, Hydrazine hydrate, Catalytic Hydrogenation (Pd/C) | Formation of the benzotriazole ring |

| Purification | Recrystallization from solvents (e.g., methanol, toluene) | Removal of impurities and isolation of pure product |

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of structural analogues and derivatives. These modifications are typically performed to alter the compound's physical properties, such as molecular weight, solubility, and compatibility with various substrates.

Substitution on the Phenolic Ring

A common strategy involves introducing substituents onto the phenolic ring, primarily at the ortho-position to the hydroxyl group (C6-position).

Alkylation and Arylation: Alkyl groups can be introduced via Friedel-Crafts alkylation or by using a pre-substituted phenol in the initial azo coupling step. For example, using p-cresol instead of phenol yields 2-(2H-benzotriazol-2-yl)-4-methylphenol. core.ac.uk More complex derivatives, such as those with bulky tert-octyl or phenylethyl groups, are synthesized from the appropriately substituted phenols. mdpi.com

Mannich Reaction: The introduction of aminomethyl groups at the C6-position is achieved through the Mannich reaction. This involves reacting the parent 2-(2H-benzotriazol-2-yl)phenol with formaldehyde (B43269) and a secondary amine (e.g., diethylamine (B46881) or dicyclohexylamine) to produce a Mannich base. nih.govepo.org These bases can be further reacted; for instance, reacting a Mannich base with a 2-hydroxybenzophenone (B104022) creates a hybrid UV absorber molecule. epo.org

Claisen Rearrangement: Allyl groups can be introduced at the C6-position. This is accomplished by first performing an etherification of the phenolic hydroxyl with an allyl halide, followed by a thermal Claisen rearrangement, which moves the allyl group from the oxygen to the ortho-carbon. google.comsigmaaldrich.com

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization.

Etherification: The hydroxyl group can be converted to an ether. For example, reaction with methallyl chloride in the presence of a base like potassium carbonate yields the corresponding ether derivative. nih.gov This modification can be used to introduce other functional moieties.

Esterification: The phenol can be acylated to form esters. Reaction with acryloyl chloride in the presence of a base results in the formation of the corresponding phenyl acrylate (B77674) derivative. Esterification can also be achieved using coupling reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to connect carboxylic acids to the phenolic oxygen. researchgate.net

Formation of Dimeric Structures

Derivatives containing two benzotriazole-phenol units can be synthesized. A notable example is the creation of methylene-bis-phenols. This is achieved by reacting a 4-hydrocarbyl-6-benzotriazolyl phenol with formaldehyde and a dialkylamine to form a Mannich base, which then reacts with another molecule of the starting phenol in the presence of an alkaline catalyst to form a methylene-bridged dimer. google.com

Derivatization from Precursors

Functional groups can be incorporated into the phenol precursor prior to the azo coupling and cyclization steps. For example, starting with methyl p-hydroxybenzoate instead of phenol leads to the synthesis of 2-(2′-hydroxy-5′-carboxyphenyl)-2H-benzotriazole after hydrolysis of the methyl ester. This route avoids potential decarboxylation that can occur when using p-hydroxybenzoic acid directly. researchgate.net Similarly, using a phenol with a pre-existing aldehyde group allows for the synthesis of benzotriazole-phenols bearing an aldehyde function, which can then be converted into Schiff bases by reaction with primary amines. nih.gov

Table 2: Examples of Synthetic Transformations for Analogues

| Reaction Type | Reagents | Resulting Derivative Type |

|---|---|---|

| Mannich Reaction | Formaldehyde, Secondary Amine | C6-Aminomethyl substituted phenols |

| Etherification | Alkyl/Allyl Halide, Base (K₂CO₃) | O-Alkyl/O-Allyl ethers |

| Claisen Rearrangement | Heat (on O-Allyl ether) | C6-Allyl substituted phenols |

| Esterification | Acyl Chloride, Base | Phenyl esters |

| Methylene Bridge Formation | Formaldehyde, Amine, Alkaline Catalyst | Methylene-bis-phenols |

| Schiff Base Formation | Primary Amine (on aldehyde precursor) | Iminomethyl-substituted phenols |

Advanced Spectroscopic and Structural Elucidation of 4 Benzotriazol 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Conformational Analysis of 4-(Benzotriazol-2-yl)phenol

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure of this compound. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would reveal correlations between adjacent protons on the phenolic and benzotriazole (B28993) rings, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are connected by bonds. ipb.pt This is vital for determining the preferred conformation and identifying any intramolecular hydrogen bonding. For example, a NOESY spectrum could show a correlation between the phenolic hydroxyl proton and a nearby proton on the benzotriazole ring, indicating a specific spatial arrangement.

Table 1: Representative NMR Data for Benzotriazole Derivatives

| Technique | Information Gained for this compound Structure |

| ¹H NMR | Provides chemical shifts and coupling constants for protons on the phenolic and benzotriazole rings. |

| ¹³C NMR | Shows the chemical shifts for all carbon atoms, distinguishing between aromatic and other carbons. mdpi.com |

| COSY | Confirms proton-proton connectivities within the phenol (B47542) and benzotriazole rings. ipb.ptsdsu.edu |

| HSQC | Directly links each proton to its attached carbon atom. princeton.eduscience.gov |

| HMBC | Establishes long-range (2-3 bond) correlations, crucially linking the phenolic and benzotriazole fragments. princeton.eduscience.gov |

| NOESY | Reveals through-space proximity of protons, aiding in conformational analysis and identifying intramolecular hydrogen bonds. ipb.pt |

Solid-State NMR Characterization of this compound in Polymer Matrices

When this compound is incorporated into polymer matrices, its physical state and interactions can change. Solid-state NMR (ssNMR) is a powerful technique to study these systems, providing insights that are not accessible through solution NMR. nih.gov

ssNMR can determine the physical form of the compound within the polymer, for example, whether it is crystalline or amorphous. nih.gov It can also probe the interactions between the this compound molecule and the polymer chains. nih.govmdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra. mdpi.com By analyzing the chemical shifts and relaxation times in the solid state, information about the local environment and mobility of the this compound within the polymer matrix can be obtained. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis in this compound Systems

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. These techniques are highly sensitive to the structural details and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. nih.gov For instance, the O-H stretching vibration of the phenolic group is particularly sensitive to hydrogen bonding. In a non-polar solvent or in the gas phase, this would appear as a sharp band at a higher frequency. In the solid state or in a polar solvent, the presence of intermolecular or intramolecular hydrogen bonding would cause this band to broaden and shift to a lower frequency. rsc.orgmjcce.org.mk

The vibrations of the aromatic rings (C-H and C=C stretching) and the benzotriazole ring (N=N and C-N stretching) also provide valuable structural information. nih.govesisresearch.org By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.govesisresearch.org

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| O-H Stretch | 3200-3600 | Indicates the presence and strength of hydrogen bonding. rsc.org |

| Aromatic C-H Stretch | 3000-3100 | Confirms the presence of the aromatic rings. |

| C=C Aromatic Stretch | 1400-1600 | Characteristic of the benzene (B151609) and benzotriazole rings. |

| C-O Stretch | 1200-1300 | Associated with the phenolic group. |

| Benzotriazole Ring Vibrations | 1000-1400 | Fingerprint region for the triazole moiety. nih.gov |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and elucidating its fragmentation patterns, which aids in structural confirmation and impurity identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. scirp.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm its molecular formula (C₁₂H₉N₃O) with a high degree of confidence. lgcstandards.com It is also an invaluable tool for identifying and quantifying trace-level impurities that may be present from the synthesis process. europa.eu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. researchgate.net This spectrum is unique to the molecule's structure and provides a wealth of information for its confirmation. researchgate.net

The fragmentation of this compound would likely involve characteristic losses, such as the loss of N₂ from the triazole ring or cleavage of the bond between the phenolic and benzotriazole moieties. By analyzing these fragmentation pathways, the connectivity of the molecule can be pieced together, providing orthogonal confirmation to the data obtained from NMR spectroscopy. researchgate.net

Table 3: Expected Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Structural Interpretation |

| 212.08 [M+H]⁺ | 184.08 | N₂ (28 Da) | Loss of nitrogen gas from the benzotriazole ring. |

| 212.08 [M+H]⁺ | 119.05 | C₆H₅O (93 Da) | Cleavage of the phenol group. |

| 212.08 [M+H]⁺ | 94.05 | C₆H₄N₃ (118 Da) | Cleavage of the benzotriazole group. |

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination of this compound

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For benzotriazole-based compounds, it provides critical information on molecular conformation, planarity, and intermolecular interactions which are key to their function as UV absorbers.

Single-crystal X-ray diffraction offers precise determination of bond lengths, bond angles, and crystal packing. Although a crystal structure for the unsubstituted this compound is not readily found in the surveyed literature, detailed crystallographic data for several of its derivatives have been reported.

For instance, the crystal structure of (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol , a more complex derivative, has been elucidated. nih.gov In this molecule, the non-hydrogen atoms of the benzotriazole ring system and the methylphenol group are essentially coplanar. nih.gov An important feature is the presence of an intramolecular O—H⋯N hydrogen bond between the phenol and benzotriazole groups. nih.gov

Another related compound, Bis[μ-2-(2H-benzotriazol-2-yl)-4-methylphenolato]bis[dimethylaluminium(III)] , has also been characterized using single-crystal X-ray diffraction. iucr.org The study reveals a dimeric structure where the aluminium atoms are bridged by the oxygen atoms of the phenolate (B1203915) anions. iucr.org Each aluminum atom is in a distorted trigonal–bipyramidal environment. iucr.org The synthesis of this complex involved the reaction of 4-methyl-2-(2H-benzotriazol-2-yl)phenol with trimethylaluminium. iucr.org

Crystallographic data for a dicyclohexylamino-functionalized derivative, 2-(2H-Benzotriazol-2-yl)-6-[(dicyclohexylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol , shows a dihedral angle of 16.6 (2)° between the benzotriazole unit and the benzene ring of the phenoxy group. researchgate.net This structure also features an intramolecular O—H⋯N hydrogen bond. researchgate.net

The Cambridge Crystallographic Data Centre (CCDC) contains data for a variety of related structures, such as 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol , which has an associated CCDC number of 905042. nih.gov

Table 1: Crystallographic Data for (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆N₄O |

| Molecular Weight | 328.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.7279 (5) |

| b (Å) | 12.3002 (4) |

| c (Å) | 8.4903 (3) |

| β (°) | 104.842 (1) |

| Volume (ų) | 1587.70 (9) |

| Z | 4 |

| Temperature (K) | 173 |

Table 2: Crystallographic Data for Bis[μ-2-(2H-benzotriazol-2-yl)-4-methylphenolato]bis[dimethylaluminium(III)] iucr.org

| Parameter | Value |

| Chemical Formula | C₃₀H₃₄Al₂N₆O₂ |

| Molecular Weight | 562.58 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.4220 (4) |

| b (Å) | 9.7120 (5) |

| c (Å) | 11.6331 (6) |

| α (°) | 112.517 (2) |

| β (°) | 94.824 (3) |

| γ (°) | 109.574 (2) |

| Volume (ų) | 707.79 (7) |

| Z | 1 |

| Temperature (K) | 296 |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect for pharmaceuticals and industrial chemicals as different polymorphs can exhibit different physical properties. While there is a mention of studying crystalline transformations of 2,2'-methylene-bis(6-benzotriazol-2-yl phenol) derivatives, specific powder X-ray diffraction (PXRD) data or studies on the polymorphic forms of the parent this compound are not detailed in the available literature. One patent suggests that for some benzotriazolyl phenols, powder X-ray diffraction may not show apparent differences between certain crystalline forms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in this compound Photochemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have unpaired electrons, such as free radicals. The photochemistry of phenolic benzotriazoles involves the formation of radical intermediates, which are central to their UV stabilizing mechanism.

Studies on the electrochemical oxidation of phenolic benzotriazole derivatives, such as 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (UV-234) and 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327) , have utilized EPR spectroscopy. researchgate.net These investigations have provided evidence for the formation of long-lived phenoxyl radicals upon one-electron oxidation of the corresponding phenolates. researchgate.net The stability and reactivity of these radicals are crucial for understanding the photostabilization process. The EPR experiments, conducted on bulk electrolyzed solutions of the phenolates, confirmed the presence and long lifetimes of the UV234 and UV327 phenoxyl radicals. researchgate.net The photolysis of benzotriazole UV absorbers in the presence of oxygen can lead to the formation of free benzotriazole and destruction of the phenol ring, a process where radical intermediates are key. researchgate.net

Advanced Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological Studies of this compound Aggregates

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital for characterizing the morphology, size, and aggregation of materials at the micro- and nanoscale.

While specific studies on the morphology of this compound aggregates are not found, related research on its derivatives provides some insights. For instance, a patent describes the use of SEM for the cross-sectional analysis of a film formed from an O/W emulsion containing a benzotriazole derivative. google.com In another study concerning the UV filter 2,2'-methylene-bis-(6(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) (Tinosorb® M) in its nano form, characterization would typically involve electron microscopy to determine particle size and morphology. europa.eu Furthermore, the analysis of plastic particles containing UV-328 that have been ingested by seabirds has been demonstrated, a process that would likely involve electron microscopy for visualization. pops.int

Photophysical Properties and Energy Dissipation Mechanisms of 4 Benzotriazol 2 Yl Phenol

UV-Visible Absorption Spectroscopy of 4-(Benzotriazol-2-yl)phenol

The absorption of UV radiation is the initial and most critical step in the photoprotective function of this compound. Its electronic structure allows for the absorption of high-energy photons, which would otherwise be detrimental to the materials it is designed to protect.

Electronic Transitions and Band Assignments

The UV-visible absorption spectrum of hydroxyphenyl benzotriazoles is characterized by strong absorption in the UVA and UVB regions of the electromagnetic spectrum, typically between 280 and 400 nm. For instance, a closely related and commercially significant analogue, 2-(2H-benzotriazol-2-yl)-4-methylphenol, also known as Tinuvin P, exhibits absorption maxima at approximately 301 nm and 341 nm when dissolved in chloroform. polivinilplastik.com These absorption bands are primarily attributed to π → π* electronic transitions within the conjugated aromatic system of the molecule. The major transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) and lower energy occupied orbitals (HOMO-1, HOMO-2) to the lowest unoccupied molecular orbital (LUMO). santplas.com The presence of an intramolecular hydrogen bond between the phenolic proton and a nitrogen atom of the benzotriazole (B28993) ring plays a significant role in defining the shape and position of these absorption bands.

| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (ε) at λmax |

|---|---|---|---|

| 2-(2H-benzotriazol-2-yl)-4-methylphenol (Tinuvin P) | Chloroform | 301 nm, 341 nm | 16,150 L·mol-1·cm-1 at 341 nm |

Solvatochromic Effects on Absorption Spectra of this compound

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission bands with a change in the polarity of the solvent. For this compound and its analogues, the solvent environment can influence the delicate balance of the intramolecular hydrogen bond. In nonpolar solvents, the intramolecular hydrogen bond is preserved, leading to the characteristic UV absorption profile. However, in polar, protic solvents, there can be competition between the intramolecular hydrogen bond and intermolecular hydrogen bonding with the solvent molecules. This can lead to the existence of an equilibrium between a closed conformer (with the intramolecular hydrogen bond) and an open conformer (where the hydrogen bond is broken and the phenol (B47542) group is solvated by the solvent). The open conformer typically exhibits an absorption spectrum that is blue-shifted (shifted to shorter wavelengths) compared to the closed conformer. This is because the intramolecular hydrogen bond in the closed form slightly weakens the O-H bond and red-shifts the absorption.

Concentration-Dependent Absorption Phenomena (e.g., Aggregation)

At higher concentrations, molecules of this compound may exhibit changes in their absorption spectra due to intermolecular interactions, such as aggregation. The formation of π-stacked dimers or larger aggregates can lead to a bathochromic (red) shift in the absorption spectrum. yierdechem.com This phenomenon is particularly relevant in solid-state applications or in dispersions where the concentration of the UV absorber is high. The aggregation behavior is influenced by the specific substituents on the phenyl and benzotriazole rings, as well as the nature of the surrounding medium.

Fluorescence and Phosphorescence Spectroscopy of this compound

The emissive properties of this compound, or lack thereof, are a direct consequence of the highly efficient energy dissipation pathway that makes it an excellent UV stabilizer.

Quantum Yield Determination and Luminescence Efficiencies

A key characteristic of effective UV absorbers like this compound is their very low fluorescence quantum yield. specialchem.com This indicates that the vast majority of the absorbed UV energy is dissipated through non-radiative pathways rather than being re-emitted as light. The primary mechanism for this rapid and efficient non-radiative decay is Excited-State Intramolecular Proton Transfer (ESIPT). specialchem.com Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom of the benzotriazole ring, a process that occurs on the femtosecond timescale. specialchem.com This creates an excited-state keto tautomer, which is energetically unstable and rapidly returns to the ground state, releasing the absorbed energy as heat. The molecule then undergoes a reverse proton transfer in the ground state to regenerate the original enol form. This cyclic process allows the molecule to dissipate large amounts of UV energy without undergoing photochemical degradation.

In certain conditions, such as in polar solvents where the intramolecular hydrogen bond can be disrupted, a blue fluorescence may be observed. mychem.ir This emission originates from the open conformer that is unable to undergo ESIPT. Additionally, at low temperatures (77 K) in a polar glass, some hydroxyphenyl benzotriazoles exhibit phosphorescence, which is also attributed to the open conformer. mychem.ir

Stokes Shift Analysis and Excited State Relaxation Processes

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. For compounds that do fluoresce, a large Stokes shift is often indicative of a significant change in geometry between the ground and excited states. In the case of this compound, when fluorescence from the ESIPT-generated keto tautomer is observed (typically in nonpolar environments or in the solid state), it exhibits an exceptionally large Stokes shift, on the order of 10,000 cm⁻¹. mychem.ir This "red" fluorescence is a hallmark of the ESIPT process. The large energy gap between absorption and emission is a direct result of the significant relaxation and structural rearrangement that occurs in the excited state following the intramolecular proton transfer. This large Stokes shift ensures minimal re-absorption of the emitted light, which is another desirable feature for a UV stabilizer.

In contrast, the "blue" fluorescence observed from the open conformer in polar solvents shows a normal, much smaller Stokes shift, as it arises from a locally excited state without the extensive electronic and structural reorganization associated with ESIPT. mychem.ir

| Conformer | Environment | Emission Type | Stokes Shift | Excited State Relaxation Process |

|---|---|---|---|---|

| Closed (Intramolecular H-bond) | Nonpolar / Crystalline | Red Fluorescence | Very Large (~10,000 cm-1) | Excited-State Intramolecular Proton Transfer (ESIPT) |

| Open (Broken H-bond) | Polar Solvents | Blue Fluorescence | Normal | Local Excitation and Relaxation |

| Open (Broken H-bond) | Polar Glass (77 K) | Phosphorescence | - | Intersystem Crossing to Triplet State |

Temperature and Environmental Effects on Luminescence of this compound

The luminescence of this compound is highly sensitive to its immediate surroundings, particularly solvent polarity and temperature. The compound's behavior is dictated by the stability of its intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.

In non-polar solvents, the intramolecular hydrogen bond remains intact, facilitating the primary energy dissipation pathway of Excited State Intramolecular Proton Transfer (ESIPT). This process leads to the formation of a transient keto-tautomer which is responsible for a characteristic, large Stokes-shifted fluorescence. This emission is typically weak at room temperature and appears in the red end of the spectrum (approximately 570-590 nm). documentsdelivered.commdpi.com

Conversely, in polar or protic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can form intermolecular hydrogen bonds with the this compound. This competition disrupts the crucial intramolecular hydrogen bond, thereby inhibiting the ESIPT process. mdpi.comnih.gov As a result, the dominant emission becomes a "normal" blue fluorescence with a smaller Stokes shift, appearing around 410 nm. mdpi.comnih.gov This blue emission is associated with the non-chelated, or "open," conformation of the molecule. documentsdelivered.comnih.gov

Temperature significantly impacts the efficiency of the radiative pathways. At cryogenic temperatures (e.g., 77 K), the non-radiative deactivation processes are less efficient, which can lead to an enhancement of the fluorescence intensity. mdpi.com Studies on polymer films containing similar 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives have shown that while the blue emission is largely insensitive to temperature, the red fluorescence from the ESIPT tautomer is temperature-dependent. documentsdelivered.com The decrease in this red fluorescence intensity at higher temperatures is attributed to the increased efficiency of non-radiative internal conversion. documentsdelivered.com

The following table summarizes the typical fluorescence behavior of 2-(2'-hydroxyaryl)benzotriazoles in different environments.

| Solvent Type | Intramolecular H-Bond | Dominant Process | Emission Wavelength (approx.) | Description |

| Non-polar (e.g., Hexane) | Intact | ESIPT | 570 - 590 nm | Weak, red-shifted fluorescence from keto-tautomer. |

| Polar (e.g., Ethanol, DMSO) | Disrupted | "Normal" Fluorescence | ~410 nm | Blue-shifted fluorescence from the original enol form. |

Non-Radiative Deactivation Pathways in this compound

The remarkable photostability of this compound is primarily due to its ability to rapidly dissipate absorbed UV energy through highly efficient non-radiative pathways, preventing photochemical degradation.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism in this compound

The central mechanism for energy dissipation in this compound is a four-step photocycle initiated by ESIPT. Upon absorption of a UV photon, the molecule is promoted from its ground state enol form (E) to an excited state (E). In this excited state, the acidity of the phenol proton increases, and the basicity of the benzotriazole nitrogen acceptor increases, triggering an ultrafast transfer of the proton along the intramolecular hydrogen bond. This creates an excited keto-tautomer (K). The K* species is energetically lower than E* and rapidly decays to its ground state (K) through non-radiative means. Finally, a reverse proton transfer occurs in the ground state, restoring the original enol form (E) and completing the cycle. This entire process occurs on a sub-picosecond timescale, converting potentially harmful UV radiation into harmless thermal energy. nih.gov

Internal Conversion and Intersystem Crossing Efficiencies

For the photoprotective cycle to be effective, the deactivation of the excited keto-tautomer (K*) must be rapid and efficient. The primary pathway for this is internal conversion (IC), a non-radiative transition between electronic states of the same spin multiplicity (S₁ → S₀). Theoretical studies suggest that the molecular structure of the keto-tautomer provides a "barrierless" path to a conical intersection between the excited (S₁) and ground (S₀) state potential energy surfaces. This feature facilitates extremely rapid and efficient IC, effectively funneling the energy out of the excited state.

Intersystem crossing (ISC), the transition from a singlet excited state to a triplet state, is a significantly less favorable pathway. The rate of ESIPT and subsequent internal conversion is orders of magnitude faster than the rate of ISC. By minimizing the population of the long-lived triplet state, the molecule avoids potential photodegradation reactions that are often initiated from such states, contributing to its high photostability.

Vibrational Relaxation and Energy Dissipation Dynamics

Following internal conversion from the K* state, the molecule arrives in a vibrationally "hot" ground state (K). This excess vibrational energy is then rapidly dissipated to the surrounding environment (such as a solvent or polymer matrix) as heat. This final step, known as vibrational relaxation, occurs on a picosecond timescale and returns the molecule to thermal equilibrium, ready to absorb another UV photon.

Ultrafast Spectroscopy of this compound

To directly observe the rapid sequence of events following photoexcitation, researchers employ ultrafast spectroscopic techniques.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for mapping the ultrafast dynamics of molecules like this compound. In a typical fs-TA experiment, a femtosecond "pump" pulse excites the molecule, and a delayed "probe" pulse measures the absorption changes of the transient species.

Studies on this class of compounds reveal distinct spectral signatures that confirm the ESIPT mechanism. Immediately following excitation, a decay in the ground-state bleach and the appearance of stimulated emission from the initially excited enol form (E) are observed. This signal decays on an ultrafast timescale, concurrent with the rise of a new absorption band at longer wavelengths. This new band is the signature of the excited keto-tautomer (K). The rate of its appearance provides a direct measurement of the ESIPT time, which has been shown to be as fast as 30 femtoseconds in similar systems. nih.gov The subsequent decay of the K* absorption signal tracks its depopulation back to the ground state, confirming the short lifetime of this excited species. These studies provide definitive evidence for the ultrafast and efficient nature of the photoprotective cycle.

The table below presents typical time constants for the key photophysical processes in ESIPT compounds related to this compound, as determined by ultrafast spectroscopy.

| Process | Description | Typical Time Constant |

| ESIPT (E* → K) | Forward proton transfer in the excited state. | 30 - 100 fs |

| Internal Conversion (K → K) | Non-radiative decay of the keto-tautomer. | 1 - 10 ps |

| Vibrational Cooling | Dissipation of excess vibrational energy to the surroundings. | 3 - 25 ps |

Investigation of Excited State Dynamics and Lifetimes of this compound

The excited state dynamics of this compound are fundamentally different from those of its ortho-hydroxy counterparts. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁). In the absence of the ESIPT pathway, the deactivation of this excited state is governed by other, slower processes.

The primary deactivation pathways for this compound are expected to be:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀), which, as mentioned, should be more significant than in ESIPT-type benzotriazoles.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition to the triplet state (S₁ → T₁).

The longer lifetime of the S₁ excited state makes the molecule more susceptible to intersystem crossing to form a long-lived triplet state. acs.org This triplet state can be chemically reactive and may initiate damaging reactions in the surrounding environment or undergo phosphorescence. acs.org The extended excited state lifetime also increases the probability of the molecule undergoing photochemical reactions, which can lead to its degradation and a reduction in its photostability.

| Property | 2-(2'-hydroxyphenyl)benzotriazole (Ortho-isomer) | This compound (Para-isomer) |

| Intramolecular H-Bond | Present | Absent |

| Primary Deactivation Path | Excited State Intramolecular Proton Transfer (ESIPT) | Fluorescence, Internal Conversion, Intersystem Crossing |

| Excited State Lifetime | Very short (femtoseconds to picoseconds) | Relatively long (expected nanoseconds) |

| Fluorescence Quantum Yield | Very low | Moderate |

| Photostability | High | Lower (expected) |

Photostability and Degradation Mechanisms of this compound

The photostability of a UV absorber is its ability to withstand prolonged exposure to light without degrading. The remarkable stability of many phenolic benzotriazoles stems from the ESIPT mechanism, which efficiently converts absorbed UV energy into harmless heat. nih.gov Since this compound cannot utilize this pathway, it is inherently less photostable. Its longer excited-state lifetime allows for competing photochemical degradation reactions to occur.

Photo-Oxidation Pathways

In the presence of oxygen, photo-oxidation is a primary degradation pathway for phenolic compounds. For this compound, the process can be initiated by the excited state of the molecule reacting with oxygen or by attack from reactive oxygen species (ROS) generated in the environment.

Studies on related phenolic benzotriazoles suggest that photo-oxidation can lead to the destruction of the molecule. researchgate.net Key potential pathways include:

Oxidation of the Phenol Ring: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of a phenoxyl radical. This can initiate a cascade of reactions resulting in quinone-type structures and eventual ring-opening, destroying the chromophore. researchgate.net

Cleavage of the Molecule: Photolysis in the presence of oxygen can cause cleavage of the bond between the phenol and benzotriazole rings, leading to the formation of separate benzotriazole and phenol-derived degradation products. researchgate.net

Degradation of the Benzotriazole Moiety: While generally stable, the benzotriazole ring system can also undergo degradation under harsh photo-oxidative conditions. industrialchemicals.gov.auresearchgate.net

Radical Formation and Scavenging Mechanisms

The phenolic structure of this compound imparts antioxidant properties, allowing it to function as a radical scavenger. This is a dual role, as the same chemical feature that provides this function is also a site of potential degradation.

The primary radical scavenging mechanism for phenols is Hydrogen Atom Transfer (HAT). nih.govscienceopen.com In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), neutralizing it and forming a stable, resonance-stabilized phenoxyl radical.

Reaction: Phenol-OH + R• → Phenol-O• + RH

The resulting phenoxyl radical is less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring. This phenoxyl radical can then be neutralized by reacting with another radical or undergo further oxidation. This radical scavenging ability can contribute to the stabilization of materials but also represents a pathway for the consumption and degradation of the this compound molecule itself.

Influence of Environmental Factors on this compound Degradation

Environmental conditions play a significant role in the degradation rate and pathways of phenolic benzotriazoles.

Oxygen: The presence of molecular oxygen is a critical factor for photo-oxidation. researchgate.net In anaerobic (oxygen-free) environments, the degradation of phenolic benzotriazoles is significantly slower. Oxygen participates in the formation of highly reactive species such as singlet oxygen and peroxyl radicals, which accelerate the degradation process.

Humidity: The presence of water can influence degradation mechanisms. Water can act as a solvent, affecting the polarity of the microenvironment and potentially altering the energy levels of excited states. It can also participate directly in hydrolytic reactions of degradation intermediates.

General Persistence: Phenolic benzotriazoles as a class are generally characterized by high persistence in the environment. industrialchemicals.gov.au They are resistant to abiotic degradation and have low water solubility, which causes them to accumulate in soil and sediment rather than undergoing long-range transport. industrialchemicals.gov.aunih.gov This persistence means that even slow degradation processes can be significant over long environmental timescales.

Advanced Applications of 4 Benzotriazol 2 Yl Phenol in Materials Science and Engineering

Polymer Stabilization and Durability Enhancement Using 4-(Benzotriazol-2-yl)phenol

Phenolic benzotriazoles are a prominent class of ultraviolet (UV) absorbers utilized to protect polymeric materials from photodegradation. industrialchemicals.gov.au By absorbing harmful UV radiation, primarily in the 300–400 nm range, and dissipating it as harmless thermal energy, these compounds prevent the breakdown of polymer chains, thereby preserving the material's physical, mechanical, and aesthetic properties. atamankimya.com This stabilization is crucial for enhancing the durability and extending the service life of plastics exposed to sunlight and other UV sources. atamankimya.comresearchgate.net

Incorporation Methods of this compound into Polymer Matrices

The effective integration of this compound and its derivatives into polymer matrices is critical for achieving uniform protection. The choice of method depends on the polymer type, the processing temperature, and the final application.

Melt Compounding: This is the most common method for thermoplastics. The UV absorber, typically in powder or granular form, is pre-blended with the polymer pellets or powder. The mixture is then fed into an extruder, where it is melted, homogenized, and pelletized. The excellent thermal stability of many phenolic benzotriazoles makes them suitable for high-temperature processing conditions encountered in extrusion and injection molding. atamanchemicals.comnbinno.com

Solvent Blending: For certain applications, particularly in the creation of films or coatings, the polymer and the UV absorber are dissolved in a common solvent. After thorough mixing, the solvent is evaporated, leaving a polymer film with a uniform dispersion of the stabilizer. The high solubility of compounds like 2-(2H-Benzotriazol-2-yl)-p-cresol in many organic solvents facilitates this process. nbinno.com

Masterbatch Concentrate: To ensure accurate dosing and homogenous distribution, especially at low concentrations, UV absorbers are often supplied as a masterbatch. This involves compounding a high concentration of the additive into a carrier resin that is compatible with the main polymer. During final processing, the masterbatch is blended with the virgin polymer at a specified ratio.

Surface Application: In some cases, particularly for fibers and films, the UV stabilizer can be applied to the surface of the material. This can be done through a finishing process where the material is passed through a solution containing the UV absorber.

The low volatility of high molecular weight phenolic benzotriazoles, such as 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, minimizes additive loss during high-temperature processing, ensuring its presence in the final product. atamanchemicals.comscientificlabs.ie

Performance of this compound in Diverse Polymer Systems (e.g., Polyolefins, Polycarbonates, PVC)

Phenolic benzotriazoles demonstrate high efficiency in a wide range of polymers, protecting them from discoloration, loss of mechanical properties, and surface cracking. connectchemicals.com Their compatibility with various polymer systems makes them versatile stabilizers in materials engineering. atamankimya.com

Polycarbonates (PC): These polymers are often used in applications requiring high transparency and impact resistance, such as automotive glazing and electronic components. However, PC is susceptible to yellowing upon UV exposure. Phenolic benzotriazoles are highly effective in PC due to their strong UV absorption and stability at high processing temperatures, preserving the optical clarity of the material. atamankimya.comatamanchemicals.comatamanchemicals.com

Polyolefins (Polyethylene - PE, Polypropylene - PP): While inherently more UV-stable than other polymers, polyolefins require stabilization for outdoor applications. Phenolic benzotriazoles are incorporated to improve outdoor durability and prevent yellowing and embrittlement. atamankimya.com

Polyvinyl Chloride (PVC): PVC is widely used in construction materials like window frames and pipes. Unstabilized PVC degrades rapidly under UV radiation, leading to discoloration and loss of impact strength. Phenolic benzotriazoles are used to enhance the weather resistance and prolong the material's lifespan. atamankimya.comlonwinchem.com

Polyesters (PET, PBT): In polyesters, these stabilizers prevent degradation that can lead to a loss of tensile strength and yellowing, which is critical for applications in fibers and packaging films. atamanchemicals.comatamanchemicals.com

Styrenic Polymers (PS, ABS): These polymers are prone to yellowing and embrittlement. The incorporation of phenolic benzotriazoles is effective in maintaining their color and mechanical integrity. nbinno.comlonwinchem.com

The performance of this compound derivatives in various polymer systems is summarized in the table below.

| Polymer System | This compound Derivative | Key Performance Benefits | Typical Use Level (%) |

| Polycarbonate (PC) | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | Prevents yellowing, maintains optical clarity, high thermal stability. atamanchemicals.comatamanchemicals.com | 0.15 - 0.60 |

| Polyvinyl Chloride (PVC) | 2-(2H-Benzotriazol-2-yl)-p-cresol | Enhances UV resistance, prolongs material life, prevents discoloration. atamankimya.comnbinno.com | 0.10 - 1.0 |

| Polyolefins (PE, PP) | Phenolic benzotriazoles | Improves outdoor durability, prevents yellowing and embrittlement. atamankimya.com | 0.20 - 0.40 |

| Polyesters (PET, PBT) | 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | Prevents loss of mechanical strength, maintains clarity in films. yierdechem.com | 0.20 - 0.50 |

| Styrene (B11656) Copolymers (ABS) | 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | Prevents yellowing and degradation, maintains surface gloss. yierdechem.com | 0.30 - 0.50 |

Lifetime Prediction and Accelerated Weathering Studies of this compound-Stabilized Materials

Predicting the long-term performance and service life of polymeric materials is crucial for ensuring their reliability. Accelerated weathering studies are employed to simulate the damaging effects of long-term sun exposure in a much shorter timeframe.

These studies are conducted in controlled laboratory chambers that expose material samples to intense UV radiation, elevated temperatures, and moisture cycles. whiterose.ac.uk The degradation of the polymer is monitored by measuring changes in key properties over time:

Colorimetric Analysis: A spectrophotometer is used to quantify changes in color and yellowing (e.g., using the Yellowness Index).

Gloss Measurement: Changes in surface gloss are measured to assess surface degradation and the formation of microcracks.

Mechanical Properties: Tensile strength, elongation at break, and impact strength are tested to determine the loss of mechanical integrity.

Chemical Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are used to monitor the formation of carbonyl groups, which are a key indicator of photo-oxidation. whiterose.ac.uk

By comparing the performance of stabilized and unstabilized materials under these accelerated conditions, researchers can evaluate the effectiveness of the this compound additive. The data obtained can be used to develop kinetic models that extrapolate the material's expected lifetime under specific real-world environmental conditions. whiterose.ac.uk

Coatings and Paints: UV Protection and Pigment Stabilization with this compound

In coatings and paints, phenolic benzotriazoles are essential additives for protecting both the binder (the polymer film) and the pigments from the damaging effects of UV radiation. atamankimya.com They are widely used in demanding applications such as automotive clearcoats and architectural coatings to ensure long-lasting aesthetic appeal and surface integrity. industrialchemicals.gov.auatamankimya.com

Formulation Strategies and Dispersion Challenges for this compound

The successful incorporation of this compound into a coating formulation is critical to its performance.

Formulation Strategies: Phenolic benzotriazoles are typically incorporated during the "let-down" phase of paint manufacturing, where they are mixed with the polymer resin, solvents, and other additives. For clearcoats, which are particularly vulnerable to UV degradation, these absorbers are crucial for protecting the underlying basecoat colors from fading. scribd.com They are often used in conjunction with HALS to provide a comprehensive stabilization package. scribd.com The choice of a specific benzotriazole (B28993) derivative depends on factors like solubility in the coating's solvent system and compatibility with the resin (e.g., acrylic, polyurethane). atamankimya.com

Dispersion Challenges: While many phenolic benzotriazoles have good solubility, achieving and maintaining a uniform molecular dispersion within the coating matrix is a potential challenge. Poor dispersion can lead to a number of issues:

Reduced Efficacy: If the UV absorber is not evenly distributed, some areas of the coating will be inadequately protected, leading to localized degradation.

Film Defects: Agglomerates of the additive can cause defects in the final paint film, such as haze, reduced gloss, or surface imperfections.

Migration and Leaching: If the additive is not fully compatible with the cured coating matrix, it may migrate to the surface over time, leading to a loss of protection. The use of high molecular weight and low volatility derivatives helps to mitigate this issue. atamanchemicals.com

To overcome these challenges, formulators must carefully select the appropriate this compound derivative based on its solubility and compatibility with the specific coating system. Proper mixing techniques and sometimes the use of co-solvents are employed to ensure a homogenous and stable formulation.

Performance in Architectural, Automotive, and Industrial Coatings

In the coatings industry, the longevity and aesthetic appeal of a finish are paramount. Exposure to solar UV radiation is a primary cause of degradation, leading to loss of gloss, color fading, cracking, and chalking. uvabsorber.commdpi.com Phenolic benzotriazole UV absorbers (UVAs) are integral additives for imparting high-level weather resistance to a variety of coating systems. uvabsorber.com

When incorporated into architectural paints, automotive clearcoats, and robust industrial finishes, these UVAs provide superior protection. partinchem.com They are particularly crucial for high-performance automotive coatings, which demand exceptional durability and appearance retention over many years of harsh environmental exposure. deltachem.net The mechanism of protection involves the absorption of UV radiation across a broad spectrum (typically 280-400 nm), which prevents the energy from breaking down the polymer binder of the coating. mdpi.compartinchem.com

Research and practical application have demonstrated that the most effective protection is often achieved through a synergistic combination of benzotriazole UVAs with Hindered Amine Light Stabilizers (HALS). mdpi.comdeltachem.net The UVA's primary role is to screen the UV radiation, while the HALS functions by scavenging free radicals that may form during the degradation process. mdpi.com This dual-protection approach significantly enhances the durability of coatings, preventing blistering, delamination, and color changes far more effectively than when either additive is used alone. partinchem.com

Table 1: Performance of Benzotriazole UV Absorbers in Coatings

| Performance Metric | Benefit Provided by this compound Derivatives | Typical Application Area |

| Gloss Retention | Prevents polymer degradation at the surface, maintaining a high-gloss finish. | Automotive clearcoats, high-end industrial finishes. |

| Color Stability | Absorbs UV radiation that would otherwise fade pigments and cause yellowing of the resin. | Architectural paints, pigmented plastic coatings. |

| Crack Prevention | Maintains the integrity of the polymer binder, preventing embrittlement and cracking. | Wood coatings, marine paints, exterior protective layers. |

| Chalking Resistance | Protects the coating's surface from breaking down into a powdery substance. | Outdoor architectural coatings. |

| Synergistic Effect | When combined with HALS, provides comprehensive protection against both UV absorption and subsequent free-radical degradation. | High-durability automotive and industrial coatings. |

Cosmetic and Personal Care Formulations as a UV Filter (Focus on Material Stability)

Beyond industrial applications, certain derivatives of this compound serve as highly effective UV filters in cosmetic and personal care products. nih.govresearchgate.net Their primary function in this context is not only to protect the skin but also to ensure the stability of the formulation itself. Many cosmetic ingredients, including fragrances, colorants, and active compounds like vitamins, are susceptible to degradation upon exposure to UV light, which can compromise the product's efficacy and shelf life. nih.gov Benzotriazole derivatives are incorporated to shield these sensitive components from photodegradation. nih.gov

A critical attribute for any UV filter is photostability—the ability to maintain its structure and function after repeated exposure to UV radiation. Many traditional UV filters can degrade over time, losing their protective capabilities and sometimes forming potentially harmful byproducts. nih.gov

Phenolic benzotriazoles exhibit exceptional photostability. nih.gov This resilience is attributed to a highly efficient photophysical process. Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process rapidly converts the electronic energy into vibrational energy, which is then dissipated as heat. The molecule then quickly reverts to its original ground state, ready to absorb another photon. This cycle is incredibly fast and efficient, allowing the molecule to process a vast amount of UV energy without undergoing chemical change. partinchem.com This inherent stability makes compounds like drometrizole (B141654) trisiloxane, a benzotriazole derivative, superior to less stable filters such as avobenzone, which can degrade rapidly unless formulated with other stabilizing agents. nih.gov

If a formulation has poor solubilizing capacity for the UV filter, the compound can recrystallize over time. This crystallization not only reduces the product's UV protection efficacy but can also destabilize the emulsion and create an undesirable gritty feel. google.com Therefore, formulators must select appropriate emollients and solvents that can maintain the benzotriazole UV absorber in a solubilized state within the oil phase. nih.gov The compatibility of this compound is generally good, provided the formulation is engineered to accommodate its solubility characteristics. deltachem.net It does not typically interact chemically to destabilize emulsions; rather, maintaining its physical state (dissolved) is the key to a stable and effective final product.

Electronic Materials and Optoelectronic Devices Utilizing this compound

The relentless drive for smaller, more durable, and flexible electronics has created new demands for advanced protective materials. Organic materials are increasingly used in electronics, but they are often vulnerable to environmental factors, especially UV radiation. Phenolic benzotriazoles are being integrated into electronic materials to shield sensitive components and extend device lifetimes. rsc.orgnih.gov

OLEDs and OPVs rely on thin films of organic semiconductor materials that are highly susceptible to degradation from UV light, oxygen, and moisture. nih.gov Exposure to UV radiation can break chemical bonds within these organic layers, leading to a rapid decline in device efficiency, luminance, and operational lifespan. nih.govnih.gov

Research has shown that incorporating UV absorbers, including benzotriazole derivatives, is an effective strategy for protecting these devices. The UV absorber can be integrated into an encapsulating layer or a protective top coating. rsc.org This layer functions as a shield, absorbing incoming UV radiation before it can reach and damage the delicate organic active layers of the OLED or OPV. rsc.orgnih.gov This protection is critical for applications where devices are exposed to ambient or direct sunlight, significantly enhancing their long-term reliability.

Flexible electronics, such as foldable displays and wearable sensors, are built upon polymer substrates that provide their characteristic bendability. However, these same polymers are often prone to UV degradation, which can cause them to become brittle, yellow, and lose their transparency and flexibility. deltachem.net

High-performance benzotriazole UV absorbers are used as additives in these polymer substrates and in the clear, protective top coats of flexible displays. deltachem.net Their excellent compatibility with a wide range of polymers and their high thermal stability make them suitable for the demanding processing conditions of electronic components. deltachem.net By preventing UV-induced degradation, these absorbers ensure that flexible devices maintain their mechanical integrity and optical clarity throughout their intended service life, a critical factor for the commercial viability of these next-generation technologies.

Textiles and Fibers: UV Protection and Dye Fading Prevention with this compound

Derivatives of this compound are highly effective ultraviolet (UV) absorbers utilized in the textile industry to enhance the longevity and performance of fabrics and fibers. Their primary functions are to protect the textile's polymer backbone from photodegradation and to prevent the fading of dyes, thereby preserving the material's strength and aesthetic appeal. These compounds are particularly suitable for applications involving high surface areas, such as films and fibers. atamanchemicals.comatamanchemicals.com

When incorporated into textiles, these phenolic benzotriazole compounds absorb damaging UV radiation across a wide spectrum and dissipate the energy as harmless heat. atamanchemicals.com This mechanism is crucial for outdoor textiles, apparel, and automotive fabrics constantly exposed to sunlight. The structural feature responsible for this high photostability is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring. This bond facilitates an efficient energy dissipation pathway through a process known as Excited State Intramolecular Proton Transfer (ESIPT), which allows the molecule to return to its ground state rapidly without undergoing degradation. paint.org

The application of benzotriazole-based UV absorbers can significantly increase the Ultraviolet Protection Factor (UPF) of fabrics, a standard measure of sun protection for textiles. Research has demonstrated that treating cotton fabrics with benzotriazole derivatives substantially improves their ability to block UV radiation. semanticscholar.orgresearchgate.net For instance, the addition of a benzotriazole UV absorber to cotton dyed with natural extracts has been shown to increase the UPF value significantly. semanticscholar.org

Furthermore, these additives are instrumental in improving the lightfastness of dyed textiles. google.comresearchgate.net Dyes, particularly natural ones, are often susceptible to fading upon prolonged exposure to sunlight. researchgate.net By absorbing the UV radiation that would otherwise break down the chromophores in the dye molecules, this compound derivatives help maintain the vibrancy and color integrity of the fabric over time. researchgate.netresearchgate.net Studies have shown that the use of these UV absorbers can markedly retard the photofading rate of dyes on various substrates. researchgate.net

The table below illustrates the effect of a benzotriazole UV absorber on the UPF of cotton fabric.

Table 1: Improvement of UPF Values for Cotton Fabric with Benzotriazole UV Absorber Treatment

| Treatment Type | Concentration of Benzotriazole (% owf*) | Resulting UPF Value |

|---|---|---|

| Before and After Dyeing | 15% | 5.45 |

| Before Dyeing | 15% | 5.40 |

| After Dyeing | 15% | 5.35 |

*owf: on the weight of fabric Data sourced from a study on cotton fabrics dyed with Peristrophe bivalvis extract. semanticscholar.org

Smart Materials and Sensing Applications of this compound

The unique photophysical properties of the this compound scaffold have led to its exploration in the realm of smart materials and advanced sensing technologies. Its derivatives are being investigated for their utility in systems that respond to external stimuli such as light and heat, as well as for their application as highly sensitive fluorescent sensors.

Photochromic and Thermochromic Systems

While the core structure of this compound is renowned for its photostability rather than photo-induced color changes, its foundational chemistry is relevant to the broader class of molecules that exhibit environmental responsiveness. Photochromic materials change color reversibly upon exposure to light, and thermochromic materials do so in response to temperature changes. Currently, the direct application of this compound itself in photochromic or thermochromic systems is not extensively documented in scientific literature. Its primary role remains that of a stabilizer, preventing photochemical reactions, which is contrary to the reactive nature required for many photochromic processes.

Fluorescent Sensors and Probes Based on this compound Derivatives

The development of fluorescent sensors and probes is a promising application for derivatives of this compound. These sensors leverage the molecule's inherent fluorescence properties, which can be modulated by the presence of specific analytes. The key mechanism often exploited is Excited State Intramolecular Proton Transfer (ESIPT). epa.govnih.gov

Molecules capable of ESIPT, like certain derivatives of this compound, can exhibit dual fluorescence emission bands, leading to a large separation between the absorption and emission wavelengths (a large Stokes shift). epa.gov This property is highly advantageous for sensing applications as it minimizes self-absorption and reduces background interference, leading to higher sensitivity. The fluorescence signal can be designed to change (e.g., "turn on," "turn off," or shift in wavelength) upon binding with a target analyte, such as a metal ion. researchgate.net

Research has demonstrated the synthesis of specific derivatives for detecting environmental pollutants. For example, a derivative, 2-(2ʹ-hydroxyphenyl)-5-amino-benzotriazole, was synthesized to act as a chemosensor for heavy metal ions. researchgate.net This compound showed distinct changes in its absorption and emission spectra upon complexation with ions like tin (Sn²⁺), mercury (Hg²⁺), and lead (Pb²⁺), allowing for their detection. researchgate.net The interaction between the sensor molecule and the metal ion alters the electronic properties and the ESIPT pathway, resulting in a measurable change in the fluorescence output.

Table 2: Examples of Fluorescent Probes Based on this compound Derivatives

| Derivative Compound | Target Analyte(s) | Principle of Detection |

|---|---|---|

| 4-Formyl-2-(2H-benzotriazol-2-yl)-phenol | Polarity in solvents | Exhibits dual emission bands in strong polar solvents due to ESIPT, acting as a polarity probe. epa.gov |

Environmental Behavior and Analytical Monitoring of 4 Benzotriazol 2 Yl Phenol

Environmental Occurrence and Distribution of 4-(Benzotriazol-2-yl)phenol

Phenolic benzotriazoles are recognized as emerging environmental contaminants due to their widespread use, persistence, and potential for bioaccumulation. industrialchemicals.gov.auresearchgate.net Their release into the environment occurs through various pathways, including industrial and wastewater effluents, leaching from plastic products, and runoff from urban areas. canada.ca

Detection in Waterways, Sediments, and Soil

The physical-chemical properties of phenolic benzotriazoles, particularly their low water solubility and high lipophilicity, lead to their partitioning from the water column to solid matrices. industrialchemicals.gov.auoecd.org Consequently, they are frequently detected in wastewater, sewage sludge, river sediments, and soil. canada.canih.gov

Monitoring studies have confirmed the presence of various phenolic benzotriazoles in the environment. In Germany, several analogues including UV-328 were detected in river sediment and suspended particulate matter in the low nanogram per gram (ng/g) dry weight range. industrialchemicals.gov.au Similarly, a Canadian study found UV-328 in water at concentrations of 0.28-2.8 ng/L and in sediment at 8.3-48 ng/g dry weight. chemicalbook.com Analysis of sewage sludge in China revealed that UV-328 was present at the highest concentration among the target compounds, with a mean of 1300 ng/g dry weight. acs.org These findings indicate that wastewater treatment plants are a significant conduit for these compounds to the environment, where they accumulate in sludge and sediments. nih.gov

Table 1: Environmental Concentrations of Selected Phenolic Benzotriazoles (Analogues of this compound)

| Compound | Matrix | Location | Concentration Range |

| UV-328 | River Water | Hamilton Harbour, Canada | 0.28 - 2.8 ng/L |

| UV-328 | Sediment | Hamilton Harbour, Canada | 8.3 - 48 ng/g dw |

| Various | River Sediment & SPM | Germany | Low ng/g dw range |

| UV-328 | Sewage Sludge | China | Mean: 1300 ng/g dw |

| UV-327 & UV-328 | Sediment | Norway | Detected |

| UV-327 & UV-329 | STP Sludge | Norway | Detected |

Data compiled from multiple research studies. industrialchemicals.gov.auchemicalbook.comacs.org dw = dry weight; SPM = Suspended Particulate Matter; STP = Sewage Treatment Plant.

Atmospheric Presence and Transport

Phenolic benzotriazoles generally have low volatility and low Henry's Law constants, suggesting that long-range atmospheric transport is not a primary distribution pathway. industrialchemicals.gov.auoecd.org They are expected to partition to soils and sediments rather than remain in the air. industrialchemicals.gov.au However, their presence in outdoor air particulate matter has been reported in industrialized areas. nih.gov This suggests that these compounds can be transported locally in the atmosphere adsorbed to particles. Subsequent washout and scavenging during precipitation can then deposit them onto soil and into waterways, representing a secondary transport mechanism. nih.gov

Environmental Fate and Transformation of this compound

The chemical structure of phenolic benzotriazoles is designed for high stability, particularly against UV radiation, which translates to high persistence in the environment. industrialchemicals.gov.au

Biodegradation Mechanisms and Microbial Metabolism of this compound

Phenolic benzotriazoles are highly resistant to microbial breakdown and are considered persistent in the environment. nih.govresearchgate.net Standard biodegradability tests confirm that they are not readily biodegradable. For instance, in an OECD 301 B test, UV-328 showed only 2–8% degradation over 28 days. nih.gov The complex structure, particularly the triazole group, is known to be difficult for microbes to degrade. nih.gov